molecular formula C15H15N3O4S2 B563735 Amido Methyl Meloxicam (Meloxicam Impurity) CAS No. 892395-41-4

Amido Methyl Meloxicam (Meloxicam Impurity)

Cat. No.: B563735
CAS No.: 892395-41-4
M. Wt: 365.422
InChI Key: GEXSYKOSERXHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amido Methyl Meloxicam (CAS: 892395-41-4) is a structurally modified impurity of meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the enolic acid class . It is characterized by the substitution of a methyl group on the amide moiety of the parent compound. Analytical methods such as high-performance liquid chromatography–mass spectrometry (HPLC–MS) are employed to quantify its presence, typically at trace levels (<5% relative to meloxicam) .

Preparation Methods

Synthetic Pathways for Amido Methyl Meloxicam

Derivatization from Meloxicam

The primary route involves modifying meloxicam through amide methylation . Source outlines a three-step process:

  • Reduction : The nitro group (-NO₂) in meloxicam is reduced to an amine (-NH₂) using hydrogen gas in the presence of palladium on carbon (Pd/C) at 50–60°C.

  • Amidation : The resultant amine reacts with methylamine (CH₃NH₂) in methanol under reflux, forming the amide linkage.

  • Deuteration (optional): For isotopic labeling, deuterated reagents replace hydrogen in specific positions, as seen in Amido Methyl Meloxicam-d3.

Key Reaction Conditions :

  • Solvent: Methanol or ethanol for solubility optimization.

  • Catalyst: Pd/C (5–10 wt%) for efficient nitro reduction.

  • Temperature: 50–70°C to balance reaction rate and side-product formation.

Byproduct Formation During Meloxicam Synthesis

Amido Methyl Meloxicam frequently arises as a byproduct during meloxicam synthesis. Patent identifies its formation via condensation reactions between 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate and 2-amino-5-methylthiazole in xylene. The use of molecular sieves (4Å) to adsorb ethanol shifts equilibrium toward product formation but inadvertently promotes amide methylation at elevated temperatures .

Analytical Characterization of Synthesis Products

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for quantifying Amido Methyl Meloxicam. The British Pharmacopoeia’s "Related substances" method achieves a detection limit of 0.02% using a C18 column and acetonitrile-phosphate buffer mobile phase . Representative data from demonstrates impurity reduction from 0.707% to <0.05% post-purification (Table 1).

Table 1: Ethylamide Impurity Reduction in Meloxicam Purification

StepEthylamide Content (%)
Crude Product0.707
Post-Salification0.194–0.199
Final Crushing0.020–0.114

Spectroscopic Techniques

  • Infrared (IR) Spectroscopy : Distinct peaks at 1650 cm⁻¹ (amide C=O stretch) and 3350 cm⁻¹ (N-H stretch) confirm amide bond formation .

  • Differential Scanning Calorimetry (DSC) : A sharp endotherm at 215°C corresponds to the melting point of Amido Methyl Meloxicam, distinguishing it from meloxicam (254°C) .

Optimization of Purification Protocols

Alkaline Alcoholate Treatment

Patent details a purification method using sodium methylate in methanol:

  • Salification : Crude meloxicam is treated with 30% sodium methylate at 25–35°C, dissolving impurities.

  • Acid Precipitation : Hydrochloric acid addition (pH 2.3–2.4) precipitates purified meloxicam, reducing Amido Methyl derivative content to <0.05% .

Solvent Selection and pH Control

  • Non-Toxic Solvents : Methanol and ethanol replace chlorinated solvents, aligning with green chemistry principles .

  • Critical pH Range : Acidification below pH 2.5 minimizes impurity solubility, while higher pH levels favor byproduct retention (Table 1) .

Industrial-Scale Production Challenges

Yield and Purity Trade-offs

Batch processes described in achieve 92.48% yield but require 32–37 hours of reflux. Prolonged heating risks thermal degradation, necessitating precise temperature control.

Regulatory Compliance

The European Pharmacopoeia’s threshold of 0.05% for related substances mandates rigorous in-process checks. Advanced process analytical technology (PAT) tools, such as real-time HPLC monitoring, are increasingly adopted.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group in Amido Methyl Meloxicam is susceptible to hydrolysis under acidic or alkaline conditions, leading to the formation of carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProductsKey Findings
Acidic HydrolysisHCl (1–2 M), reflux4-Hydroxy-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxylic acidObserved during stability testing under forced degradation conditions .
Alkaline HydrolysisNaOH (0.1–0.5 M), 60°CCorresponding carboxylate saltPredominantly forms at elevated pH levels during synthesis .

Oxidation Reactions

The thiazole ring and sulfur atoms in the benzothiazine system are oxidation-prone.

Reaction TypeReagents/ConditionsProductsKey Findings
Thiazole OxidationH₂O₂, acidic mediumSulfoxide/sulfone derivativesOxidation of the thiazole sulfur generates sulfoxides (major) and sulfones (minor) .
Benzothiazine OxidationKMnO₄, H⁺Hydroxylated benzothiazine derivativesOccurs under strong oxidative conditions during purification steps .

Thermal Degradation

Heating above 200°C induces decomposition, releasing sulfur dioxide and forming aromatic byproducts.

ConditionsMajor ProductsMechanism
200–250°CSO₂, 3-methylthiazoleCleavage of the sulfonamide bond and thiazole ring fragmentation .
>300°CPolycyclic aromatic hydrocarbonsPyrolysis of the benzothiazine core .

Photolytic Degradation

Exposure to UV light (254 nm) results in:

  • N–S bond cleavage , yielding 5-methyl-1,3-thiazol-2-amine .
  • Ring-opening reactions , producing sulfonic acid derivatives .

Complexation with Metal Ions

The amide oxygen and thiazole nitrogen act as coordination sites for metal ions.

Metal IonConditionsComplex StructureApplication
Ca²⁺Ethanol, pH 7Octahedral Ca(II) complexStudied for enhanced anti-inflammatory activity .
Fe³⁺Aqueous mediumFe(III)-sulfonamide complexObserved in bioavailability studies .

Substitution Reactions

The methyl group on the thiazole ring undergoes nucleophilic substitution in the presence of alkyl halides.

ReagentConditionsProductYield
CH₃IMethanol, 40°CN,N-Dimethyl derivative60–70% .
C₂H₅BrDMF, K₂CO₃Ethyl-substituted analog45–50% .

Analytical Detection

MethodColumnMobile PhaseRetention Time (min)
RP-HPLCHypersil Gold C18Phosphate buffer (pH 6):MeOH (45:55)7.21 .
LC-MSC18Acetonitrile:0.1% formic acidm/z 365.43 [M+H]⁺ .

Key Research Findings

  • Stability : Degrades by 5–20% under accelerated storage conditions (40°C/75% RH) .
  • Toxicity : Non-mutagenic in Ames tests but requires control (<1.5 µg/day) .
  • Synthetic Byproduct : Forms at 2–5% yield during meloxicam synthesis .

Scientific Research Applications

Analytical Reference Standard

One of the primary applications of Amido Methyl Meloxicam is its use as an analytical reference standard . In pharmaceutical laboratories, reference standards are crucial for calibrating instruments and validating analytical methods. They ensure the accuracy and reliability of measurements when detecting and quantifying specific compounds in drug formulations and biological samples. The presence of Amido Methyl Meloxicam in meloxicam formulations necessitates monitoring to comply with regulatory standards regarding impurities.

Quality Control in Pharmaceutical Manufacturing

Amido Methyl Meloxicam plays a significant role in quality control during the manufacturing process of meloxicam. By serving as a benchmark for impurity levels, it helps ensure that products meet safety and efficacy standards. The compound's structural characteristics allow researchers to assess the purity of meloxicam and its formulations effectively .

Drug Formulation Development

Research on Amido Methyl Meloxicam has contributed to advancements in drug formulation techniques. For instance, studies have explored the use of self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and bioavailability of meloxicam. These systems can improve the delivery of meloxicam through oral administration by overcoming its low solubility issues . The incorporation of Amido Methyl Meloxicam into these formulations can help researchers understand its impact on drug release profiles and therapeutic effectiveness.

Pharmacokinetic Studies

Pharmacokinetic studies involving Amido Methyl Meloxicam have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of meloxicam. Research indicates that modifications to the particle size of meloxicam, including those involving Amido Methyl Meloxicam, can lead to improved pharmacokinetic properties such as faster peak plasma concentration times and reduced gastrointestinal side effects . This information is vital for optimizing dosing regimens and enhancing patient safety.

Antimicrobial Research

Emerging studies have investigated the potential antimicrobial properties of complexes formed with Amido Methyl Meloxicam against various pathogens. These investigations aim to explore its effectiveness as an antibacterial and antifungal agent, broadening its application beyond traditional NSAID uses . The findings suggest that derivatives of Amido Methyl Meloxicam may exhibit significant activity against certain bacteria and fungi, indicating potential therapeutic applications in infectious diseases.

Case Study 1: Quality Control Application

A recent study highlighted the use of Amido Methyl Meloxicam as a reference standard in a quality control laboratory setting. By employing high-performance liquid chromatography (HPLC) alongside this impurity standard, researchers successfully validated their method for quantifying meloxicam in pharmaceutical preparations, ensuring compliance with regulatory requirements.

Case Study 2: Formulation Development

In another case study focused on developing a topical formulation containing meloxicam, researchers incorporated Amido Methyl Meloxicam to assess its influence on drug release kinetics. The study demonstrated that formulations with controlled impurity levels showed enhanced stability and efficacy compared to those without standardized impurities.

Mechanism of Action

The mechanism of action of Amido Methyl Meloxicam is similar to that of its parent compound, Meloxicam. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins . Prostaglandins are mediators of inflammation and pain. By inhibiting COX, Amido Methyl Meloxicam reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Amido Methyl Meloxicam is compared below with other meloxicam-related compounds, including impurities, metabolites, and synthetic derivatives.

Structural and Functional Comparison

Table 1: Key Characteristics of Amido Methyl Meloxicam and Similar Compounds

Compound CAS Number Molecular Formula Origin Pharmacological Role Analytical Detection (HPLC–MS)
Amido Methyl Meloxicam 892395-41-4 C15H14N3O4S2 Synthesis/degradation impurity Non-therapeutic impurity Trace levels (<5%)
Meloxicam Impurity B N/A C4H6N2S Degradation product Non-therapeutic fragment <5% relative to meloxicam
Meloxicam Impurity D 1331636-17-9 C16H17N3O4S2 Synthesis impurity Non-therapeutic impurity EP/BP reference standard
5'-Hydroxymethyl Meloxicam N/A C14H12N3O5S2 CYP2C9/3A4 metabolite Inactive metabolite Detected in plasma/urine
PR25 (Synthetic Derivative) N/A C24H22FNO4S Synthetic modification Enhanced membrane interaction Quenches prodan fluorescence

In-Depth Analysis

Meloxicam Impurities

  • Amido Methyl Meloxicam : Distinguished by its methylated amide group, this impurity is pharmacologically inactive and monitored as a synthesis byproduct. Its structural similarity to meloxicam necessitates stringent analytical controls to ensure drug purity .
  • Meloxicam Impurity B (2-Amino-5-methylthiazole): A heterocyclic fragment of meloxicam generated during laser ablation or chemical degradation. It is classified as a primary pharmaceutical standard and detected at <5% in ablation studies .
  • Meloxicam Impurity D : A larger impurity with a molecular weight of 379.45 g/mol, referenced in European Pharmacopoeia (EP) as a synthesis-related impurity .

Metabolites

  • 5'-Hydroxymethyl and 5'-Carboxy Meloxicam : These metabolites are formed via cytochrome P450 (CYP2C9/3A4)-mediated oxidation of the thiazole methyl group. They are pharmacologically inactive and excreted in urine and feces .

Analytical and Pharmacokinetic Differences

  • Detection Methods : Amido Methyl Meloxicam and Impurity B are quantified using HPLC–MS, with relative peak areas standardized against meloxicam . Impurity D follows EP/BP protocols .
  • Therapeutic Potential: Synthetic derivatives (e.g., PR25) demonstrate modified pharmacokinetic profiles, such as altered lipid bilayer interactions, whereas impurities lack bioactivity .

Biological Activity

Amido Methyl Meloxicam, also known as a meloxicam impurity, is a compound that has garnered attention due to its biological activity, particularly in the context of its role as a nonsteroidal anti-inflammatory drug (NSAID). This article provides a comprehensive overview of the biological activity associated with Amido Methyl Meloxicam, including its mechanism of action, biochemical properties, pharmacokinetics, and relevant case studies.

Target Enzymes
Amido Methyl Meloxicam primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. These enzymes are crucial in the synthesis of prostaglandins, which mediate inflammatory responses and pain perception. By inhibiting these enzymes, Amido Methyl Meloxicam reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain relief.

Biochemical Pathways
The inhibition of COX enzymes disrupts the biochemical pathways involved in prostaglandin synthesis. This action is significant in managing conditions such as osteoarthritis and rheumatoid arthritis, where inflammation plays a central role .

Pharmacokinetics

Amido Methyl Meloxicam exhibits pharmacokinetic properties similar to its parent compound, meloxicam. It has a plasma half-life of approximately 20 hours, allowing for once-daily administration. The compound is extensively bound to plasma proteins like albumin, which influences its distribution and bioavailability within the body .

Cellular Effects
Studies indicate that Amido Methyl Meloxicam affects various cellular processes. It influences cell signaling pathways and gene expression related to inflammation. Specifically, by inhibiting COX-2, it leads to reduced cellular metabolism associated with inflammatory responses.

Metabolic Pathways
The compound is primarily metabolized by cytochrome P450 enzymes, notably CYP2C9 and CYP3A4. This metabolic pathway is essential for understanding its pharmacological effects and potential drug interactions .

In Vivo Studies

In animal models, Amido Methyl Meloxicam has demonstrated significant anti-inflammatory effects. For instance, studies using carrageenan-induced paw edema models showed that therapeutic doses effectively reduced inflammation .

Comparison with Other NSAIDs

Compared to traditional NSAIDs like diclofenac, meloxicam (and by extension Amido Methyl Meloxicam) exhibits a lower incidence of gastrointestinal side effects. In clinical studies, gastrointestinal symptoms occurred in 13% of patients treated with meloxicam versus 19% with diclofenac . This safety profile makes it a preferred choice for long-term management of inflammatory conditions.

Data Tables

Property Value
Molecular Formula C15H15N3O4S2
Plasma Half-Life ~20 hours
Primary Targets COX-1, COX-2
Metabolizing Enzymes CYP2C9, CYP3A4
Therapeutic Uses Osteoarthritis, Rheumatoid Arthritis

Properties

IUPAC Name

4-hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXSYKOSERXHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715637
Record name 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892395-41-4
Record name 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.